molecular formula C15H13ClO3 B6401735 3-(3-Ethoxyphenyl)-5-chlorobenzoic acid CAS No. 1261934-10-4

3-(3-Ethoxyphenyl)-5-chlorobenzoic acid

Cat. No.: B6401735
CAS No.: 1261934-10-4
M. Wt: 276.71 g/mol
InChI Key: XHMXMWJZAPLHKN-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-5-chlorobenzoic acid is an aromatic compound with a molecular structure that includes both ethoxy and chloro substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-5-chlorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-ethoxyphenylboronic acid.

    Coupling Reaction: A Suzuki coupling reaction is performed with 5-chlorobenzoic acid using a palladium catalyst under basic conditions.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors for the coupling reaction.

    Catalyst Recovery: Efficient recovery and reuse of the palladium catalyst to reduce costs.

    Automated Purification: Employing automated systems for purification to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-5-chlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethoxy group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Conversion to this compound derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

3-(3-Ethoxyphenyl)-5-chlorobenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Material Science: Utilized in the creation of novel materials with specific properties.

    Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)-5-chlorobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(3-Fluorophenyl)-5-chlorobenzoic acid: Contains a fluorine atom instead of an ethoxy group.

    3-(3-Methylphenyl)-5-chlorobenzoic acid: Features a methyl group in place of the ethoxy group.

Uniqueness

3-(3-Ethoxyphenyl)-5-chlorobenzoic acid is unique due to the presence of both ethoxy and chloro substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

3-chloro-5-(3-ethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-2-19-14-5-3-4-10(9-14)11-6-12(15(17)18)8-13(16)7-11/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMXMWJZAPLHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690033
Record name 5-Chloro-3'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-10-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-3′-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261934-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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